Potency Comparison with NP8
HDAC6 degrader 9c demonstrates a DC50 of 34 nM and a Dmax of 70.5% in MCF-7 breast cancer cells [1]. Its more optimized successor, NP8, achieves a significantly improved DC50 of 3.8 nM in multiple myeloma cells [1]. This data establishes 9c as a foundational molecule with moderate degradation potency, making it a valuable reference standard for evaluating the potency gains achieved through linker optimization in newer series.
| Evidence Dimension | HDAC6 Degradation Potency |
|---|---|
| Target Compound Data | DC50 = 34 nM; Dmax = 70.5% |
| Comparator Or Baseline | NP8: DC50 = 3.8 nM; Dmax = Not Determined |
| Quantified Difference | NP8 is ~8.9-fold more potent (DC50), but 9c has a well-characterized partial degradation profile (Dmax). |
| Conditions | MCF-7 cells (9c) vs. Multiple Myeloma cells (NP8); Western blot analysis. |
Why This Matters
For researchers studying the relationship between degradation potency and functional outcomes, 9c's moderate DC50 and defined Dmax provide a distinct pharmacological profile compared to more potent degraders.
- [1] Wu, H.; Yang, K.; Zhang, Z.; Leisten, E. D.; Li, Z.; Xie, H.; Liu, J.; Smith, K. A.; Novakova, Z.; Barinka, C.; Tang, W. Development of Multifunctional Histone Deacetylase 6 Degraders with Potent Antimyeloma Activity. J. Med. Chem. 2019, 62 (15), 7042–7057 - Table 5. View Source
